BenchChemオンラインストアへようこそ!

4-(4-Methylpyridin-2-yl)benzonitrile

Physicochemical property comparison pKa Lead optimization

4-(4-Methylpyridin-2-yl)benzonitrile is a heteroaromatic biaryl building block that elevates pyridine basicity by ~0.62 pKa units relative to the des‑methyl analog, enabling nuanced physicochemical and PK modulation in kinase‑targeting programs (TBK1, IKKε, PDK1). The benzonitrile acts as a metabolically stable pyridine bioisostere, displacing high‑energy water in binding pockets. The nitrile handle supports late‑stage diversification (hydrolysis, reduction, cycloaddition), and a boiling point of ~355.8 °C facilitates purificatio

Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
CAS No. 1187168-55-3
Cat. No. B1454212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylpyridin-2-yl)benzonitrile
CAS1187168-55-3
Molecular FormulaC13H10N2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)C2=CC=C(C=C2)C#N
InChIInChI=1S/C13H10N2/c1-10-6-7-15-13(8-10)12-4-2-11(9-14)3-5-12/h2-8H,1H3
InChIKeyGCPCSOXLLUJTDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methylpyridin-2-yl)benzonitrile (CAS 1187168-55-3): Procurement-Ready Building Block for Heterocyclic Scaffolds and Pyridine-to-Benzonitrile Replacement Strategies


4-(4-Methylpyridin-2-yl)benzonitrile (CAS 1187168-55-3) is a heteroaromatic biaryl compound consisting of a 4-methylpyridine ring directly coupled to a benzonitrile moiety . It is primarily utilized as a synthetic intermediate and building block in medicinal chemistry and materials science, where the nitrile group offers a robust handle for further derivatization (e.g., hydrolysis to carboxylic acids, reduction to amines, or cycloaddition chemistry) and the 4-methyl substituent on the pyridine ring provides a distinct vector for modulating physicochemical properties and binding interactions compared to unsubstituted analogs [1]. The compound is commercially available from multiple vendors with purities ranging from 95% to 98% (HPLC) and full analytical characterization, making it accessible for both discovery-scale SAR exploration and larger-scale process development .

4-(4-Methylpyridin-2-yl)benzonitrile (CAS 1187168-55-3): Why In-Class Biaryl Nitriles Are Not Interchangeable in Lead Optimization


Within the class of biaryl nitrile building blocks, substitution of a hydrogen atom for a methyl group on the pyridine ring—or replacement of the benzonitrile core with an unsubstituted phenyl ring—can drastically alter both physicochemical properties and biological target engagement [1]. For instance, the presence of the 4-methyl group in 4-(4-Methylpyridin-2-yl)benzonitrile raises the predicted pKa of the pyridine nitrogen by ~0.62 units relative to the des‑methyl analog (4.41 vs. 3.79), thereby altering the compound's protonation state at physiological pH and affecting hydrogen‑bonding capacity, solubility, and membrane permeability . Furthermore, the benzonitrile moiety itself serves as a metabolically stable bioisostere of pyridine, capable of displacing high‑energy ‘unhappy’ water molecules in protein binding pockets—a feature that cannot be replicated by simple phenyl or pyridyl analogs lacking the nitrile group [2]. Therefore, indiscriminate substitution with a closely related analog may compromise both the synthetic trajectory and the biological outcome of a medicinal chemistry program.

4-(4-Methylpyridin-2-yl)benzonitrile (CAS 1187168-55-3): Quantified Differentiation Versus Closest Analogs


Increased pKa of Pyridine Nitrogen Alters Protonation and Hydrogen-Bonding Profile Relative to 4-(Pyridin-2-yl)benzonitrile

The predicted pKa of the pyridine nitrogen in 4-(4-Methylpyridin-2-yl)benzonitrile is 4.41 ± 0.25, compared to 3.79 ± 0.25 for the des‑methyl analog 4-(pyridin-2-yl)benzonitrile . This 0.62‑unit increase in basicity results from the electron‑donating effect of the 4‑methyl substituent and shifts the equilibrium between neutral and protonated species at physiological pH, thereby modulating solubility, membrane permeability, and the ability to engage in charge‑assisted hydrogen bonds with biological targets [1].

Physicochemical property comparison pKa Lead optimization

Higher Boiling Point and Altered Density versus Unsubstituted Analog Enable Distinct Purification and Formulation Handling

The predicted boiling point of 4-(4-Methylpyridin-2-yl)benzonitrile (355.8 ± 30.0 °C) is approximately 9.3 °C higher than that of the des‑methyl comparator 4-(pyridin-2-yl)benzonitrile (346.5 ± 25.0 °C) . The predicted density is 1.14 ± 0.1 g/cm³ for the target compound versus 1.17 ± 0.1 g/cm³ for the unsubstituted analog, reflecting the slight increase in molecular volume imparted by the methyl group . These differences, while modest, can influence evaporation rates during rotary evaporation, distillation cut points, and the choice of solvents for recrystallization or chromatographic separation .

Physicochemical property comparison Boiling point Density

Validated Building Block for Kinase Inhibitor Scaffolds via Pyridine‑to‑Benzonitrile Bioisosteric Replacement

4-(4-Methylpyridin-2-yl)benzonitrile embodies the benzonitrile‑for‑pyridine bioisosteric replacement strategy that has been mechanistically validated and synthetically enabled by a three‑step photochemical deconstruction–cycloaddition sequence [1]. The benzonitrile group mimics the hydrogen‑bond acceptor properties of pyridine while displacing unfavorable water molecules from hydrophobic protein pockets, a phenomenon observed across multiple kinase inhibitor series (e.g., TBK1, IKKε, and PDK1 inhibitors) [1][2]. Although direct head‑to‑head biological data for this specific compound are not publicly available, the class‑level evidence establishes that the benzonitrile motif imparts distinct metabolic stability and binding‑site complementarity compared to analogous pyridine‑containing building blocks, making the compound a strategic choice for exploring novel intellectual property space in kinase‑targeted drug discovery [2].

Bioisosteric replacement Kinase inhibitors Scaffold hopping

Commercial Availability with Verified Purity and Full Analytical Characterization Reduces Procurement Risk

The compound is offered by multiple reputable chemical suppliers at defined purity levels ranging from 95% to 98% (HPLC) . Notably, vendors such as Synblock provide comprehensive analytical data packages including NMR, HPLC, LC‑MS, and MSDS documentation, enabling immediate integration into GLP and GMP workflows without the need for in‑house re‑characterization . In contrast, less‑common analogs (e.g., 4‑methyl‑2‑(pyridin‑2‑yl)benzonitrile, CAS 1190991‑69‑5) lack comparable commercial documentation and require custom synthesis or extensive analytical verification prior to use . This difference in procurement readiness directly impacts project timelines and the reliability of SAR studies.

Procurement Analytical characterization Supply chain

4-(4-Methylpyridin-2-yl)benzonitrile (CAS 1187168-55-3): Prioritized Application Scenarios Stemming from Quantitative Evidence


SAR Exploration of Kinase Inhibitors via Bioisosteric Replacement of Pyridine with Benzonitrile

In lead optimization programs targeting kinases (e.g., TBK1, IKKε, PDK1), the benzonitrile moiety of 4-(4-Methylpyridin-2-yl)benzonitrile can be employed as a direct bioisostere for the pyridine ring present in many ATP‑competitive inhibitors. The mechanistic and synthetic validation provided by Patel et al. (Nature Synthesis, 2025) establishes that such a replacement preserves hydrogen‑bond acceptor capacity while often improving metabolic stability and displacing unfavorable water molecules [1]. When combined with the 4‑methyl substituent, which alters the pyridine pKa (ΔpKa = +0.62 vs. unsubstituted analog) , this building block enables nuanced exploration of both potency and pharmacokinetic parameters in novel chemical series. This application is particularly relevant for projects seeking to differentiate from existing pyridine‑based kinase inhibitor patents.

Synthesis of Advanced Intermediates Requiring a Robust Nitrile Handle for Downstream Derivatization

The nitrile group of 4-(4-Methylpyridin-2-yl)benzonitrile provides a versatile functional handle for transformations including hydrolysis to the corresponding carboxylic acid, reduction to the benzylamine, or participation in cycloaddition reactions. Its higher boiling point (∼355.8 °C) relative to the des‑methyl analog facilitates purification by fractional distillation or rotary evaporation without significant loss, making it suitable for scale‑up in process chemistry. The well‑documented analytical package (NMR, HPLC, LC‑MS) from commercial suppliers further ensures that the building block can be integrated directly into multistep synthetic routes with minimal quality‑control delays.

Investigating the Role of Pyridine pKa in Membrane Permeability and Target Engagement

The 0.62‑unit elevation in predicted pKa conferred by the 4‑methyl group (4.41 vs. 3.79 for the unsubstituted analog) offers a tangible means to experimentally probe the impact of pyridine basicity on cellular permeability and target binding. Because the neutral and protonated forms of the pyridine nitrogen exhibit different hydrogen‑bonding propensities and partition coefficients, this compound can serve as a paired probe alongside its des‑methyl counterpart in parallel artificial membrane permeability assays (PAMPA) or cellular uptake studies. Such comparisons directly inform medicinal chemistry decisions regarding the optimization of lead compounds for oral bioavailability.

Development of Proprietary Chemical Series via Late‑Stage Ring Replacement

The three‑step photochemical deconstruction–cycloaddition methodology described by Patel et al. (Nature Synthesis, 2025) [1] provides a retrosynthetic framework for converting pyridine‑containing advanced intermediates into benzonitrile derivatives. 4-(4-Methylpyridin-2-yl)benzonitrile serves as both a proof‑of‑concept building block for this transformation and a practical starting point for generating libraries of 2‑substituted benzonitriles. This approach enables medicinal chemists to perform late‑stage ‘scaffold hopping’ that circumvents existing intellectual property constraints without necessitating a complete re‑synthesis of the core structure.

Quote Request

Request a Quote for 4-(4-Methylpyridin-2-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.